1-Bromo-4-methoxy-2,5-dimethylbenzene
Overview
Description
1-Bromo-4-methoxy-2,5-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and two methyl groups. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
1-Bromo-4-methoxy-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated compounds.
Medicine: It serves as a precursor in the synthesis of potential drug candidates and bioactive molecules.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Safety and Hazards
The safety data sheet for 1-Bromo-4-methoxy-2,5-dimethylbenzene suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
1-Bromo-4-methoxy-2,5-dimethylbenzene is a synthetic compound that has been reported to stabilize the nf-e2-related factor . The nf-e2-related factor is a transcription factor that plays a crucial role in the cellular response to oxidative stress.
Mode of Action
It is known that the compound interacts with its target, the nf-e2-related factor, and stabilizes it . This stabilization likely involves the prevention of degradation of the nf-e2-related factor, allowing it to exert its effects more effectively.
Pharmacokinetics
Given its molecular weight of 21509 , it is likely that the compound is well-absorbed and distributed throughout the body
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-methoxy-2,5-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of 4-methoxy-2,5-dimethylbenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-methoxy-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Depending on the nucleophile, products can include 4-methoxy-2,5-dimethylphenol, 4-methoxy-2,5-dimethylbenzonitrile, or 4-methoxy-2,5-dimethylaniline.
Oxidation: Products can include 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid.
Reduction: The major product is 4-methoxy-2,5-dimethylbenzene.
Comparison with Similar Compounds
1-Bromo-4-methoxy-2,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,5-dimethoxybenzene: This compound has two methoxy groups instead of one, which can affect its reactivity and applications.
1-Bromo-4-methoxybenzene: This compound lacks the two methyl groups, which can influence its physical and chemical properties.
4-Bromo-2,5-dimethylanisole: This compound has a similar structure but with different substituents, leading to variations in its reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
1-bromo-4-methoxy-2,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSZMKUHFOKNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372910 | |
Record name | 4-Bromo-2,5-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58106-25-5 | |
Record name | 4-Bromo-2,5-dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-methoxy-2,5-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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